molecular formula C7H5ClN2O B572014 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1256786-85-2

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No.: B572014
CAS No.: 1256786-85-2
M. Wt: 168.58
InChI Key: YWVRQJYBHYCBBF-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS: 1256786-85-2) is a valuable bicyclic heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry. This chlorinated pyrrolopyridinone scaffold is recognized as a privileged structure in drug discovery, facilitating the development of novel bioactive molecules . Recent research underscores its significant potential in designing new antiviral agents. Derivatives of the pyrrolo[3,4-b]pyridin-one core have been synthesized and shown to exhibit promising activity against human SARS-CoV-2, effectively inhibiting early viral replication in vitro . Furthermore, this scaffold is a key precursor in the synthesis of complex polyheterocycles. It is utilized in Cu-catalyzed intramolecular cyclizations to create novel benzimidazo-fused hybrids, which have demonstrated potent in vitro anti-lung cancer activity against non-small cell lung cancer (NSCLC) A549 cell lines . The compound's structural framework is also investigated as an allosteric modulator of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders . The presence of both the chloro substituent and the fused pyrrolopyridinone system makes this compound an excellent building block for further functionalization via cross-coupling and other reactions. Available as a yellow solid, it should be stored at 2-8°C in a dark container under an inert atmosphere to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-7(11)6(4)10-5/h1-2H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVRQJYBHYCBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
CyclizationCs2CO3, DMSO, NCS80°C, 12 h6895Moderate
Buchwald–HartwigPd2(dba)3, Xantphos, PCl5100°C, 18 h7490Low
Suzuki–MiyauraPd(OAc)2, K3PO4, SO2Cl2100°C, 24 h8288High
Solid-PhaseWang resin, DBU, HCl gasRT, UV cleavage7589Industrial

Mechanistic Insights and Optimization Strategies

Role of Base in Cyclization

Cesium carbonate facilitates deprotonation of the acetylene intermediate, promoting nucleophilic attack on the pyrrole ring. Substituting Cs2CO3 with K2CO3 reduces yield to 42%, highlighting the importance of cation size in transition-state stabilization.

Chlorination Selectivity

Density functional theory (DFT) calculations reveal that chlorination at C-2 is favored due to lower activation energy (ΔG‡ = 23.1 kcal/mol) compared to C-3 (ΔG‡ = 27.8 kcal/mol). Kinetic control via slow reagent addition minimizes di-chlorinated byproducts.

Catalytic System Design

Palladium catalysts with bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in cross-coupling steps, improving aryl group incorporation . Adding 10 mol% tetrabutylammonium bromide (TBAB) enhances solubility of inorganic bases in DMSO.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,4-b]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological activity.

Scientific Research Applications

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrrolo[3,4-b]pyridine core allow it to bind to active sites, inhibiting the function of target proteins. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

A. 2-[(4-Fluorophenyl)thio] Derivative (7b)

  • Structure : Arylthio group at position 2.
  • Activity : Demonstrates high potency as a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist (IC₅₀ < 10 nM) due to enhanced metabolic stability and minimal off-target effects on CYP isoforms and hERG channels .
  • Comparison : The chlorine atom in 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one may confer similar metabolic stability but could reduce binding affinity compared to the arylthio group, which provides stronger hydrophobic interactions .

B. 6-(5-Chloropyridin-2-yl)-7-hydroxy Derivative (Imp. B(EP))

  • Structure : Chloropyridinyl and hydroxy groups.
  • Relevance: This impurity in pharmaceutical syntheses highlights the sensitivity of the pyrrolopyridinone core to oxidation and substitution patterns .
  • Comparison : The absence of a hydroxy group in this compound likely improves chemical stability but may reduce solubility .

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Pyrrolopyridinone Derivatives

Compound Name Substituents Key Properties Biological Relevance Source
2-Chloro-5H-pyrrolo[3,4-b]pyridin-7-one Cl at position 2 Electrophilic core, moderate solubility Potential kinase inhibitor Inferred
7b (2-[(4-Fluorophenyl)thio]) Arylthio at position 2 High metabolic stability, IC₅₀ < 10 nM MCH-R1 antagonist
Imp. B(EP) Cl-pyridinyl, hydroxy Oxidized derivative, lower stability Pharmaceutical impurity
3-Bromo-5H-pyrrolo[3,4-b]pyridin-7-one Br at position 3 Higher molecular weight, reactivity Synthetic intermediate
  • Chlorine vs. Bromine : The 3-bromo analog (CID 1346809-61-7) is commercially available but exhibits higher reactivity due to bromine’s polarizability, making it less stable than the 2-chloro derivative .
  • Methylene-Substituted Analogs : Compounds like (E)-6-benzyl-5-(2-oxopropylidene)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (69) feature conjugated systems that enhance UV absorption, a property absent in the chloro-derivative .

Biological Activity

2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,4-b]pyridine core structure, which is known for its versatility in synthesizing biologically active molecules. The presence of a chlorine atom enhances its reactivity and biological profile, making it a subject of various research studies.

The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . This compound acts as an inhibitor of FGFR activity, which is crucial in various cellular processes including cell proliferation and survival. The mechanism involves the binding to FGFRs, leading to their dimerization and subsequent autophosphorylation. This activation triggers downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are pivotal in regulating cell growth and apoptosis .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against various pathogens.
  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition due to its structural similarity to known inhibitors.

Anticancer Activity

A study evaluating the anticancer properties of pyrrole derivatives found that this compound exhibited inhibitory effects on several cancer cell lines. The compound demonstrated IC50 values ranging from 2.27 to 24.77 μM across different cell types, indicating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

In vitro evaluations of related pyrrole derivatives indicated that compounds with similar structures exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. Although specific data for this compound was not detailed, its structural analogs suggest promising antimicrobial properties that warrant further investigation .

Comparative Analysis

Compound Biological Activity IC50/MIC Values
This compoundAnticancer (FGFR inhibitor)IC50: 2.27 - 24.77 μM
Pyrrole Derivative AAntibacterial (S. aureus)MIC: 3.12 - 12.5 μg/mL
Pyrrole Derivative BAntiviral (ZIKV/DENV inhibitor)EC50: 1.4 - 2.4 μM

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-chloropyridine and amines under basic conditions. This synthetic approach allows for the introduction of various substituents that can modulate biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, chlorination of a pyrrolopyridine precursor using POCl₃ or PCl₃ under reflux conditions (70–100°C) is common . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Reaction time optimization (e.g., 12–24 hours) and stoichiometric control of chlorinating agents can improve yields from 40% to 65% .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of techniques:

  • X-ray crystallography to confirm stereochemistry and bond angles (e.g., R factor < 0.06 ).
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and chlorine substitution patterns. For example, the chloro substituent at position 2 deshields adjacent protons, causing distinct splitting in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₇H₅ClN₂O: 169.0165) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrolo[3,4-b]pyridinone derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., BET protein inhibition vs. sGC stimulation) may arise from assay conditions. For BET inhibition, use in vitro fluorescence polarization assays with recombinant BRD4 protein (IC₅₀ < 100 nM) , while sGC activation requires cGMP quantification in vascular smooth muscle cells via ELISA . Cross-validate results using orthogonal methods (e.g., Western blotting for VASP phosphorylation ).

Q. How can structure-activity relationships (SAR) guide optimization of 2-chloro derivatives for kinase inhibition?

  • Methodological Answer :

  • Introduce substituents at positions 5 and 6 to modulate steric bulk and electronic effects. For example, ethyl groups at position 5 enhance kinase selectivity (e.g., IC₅₀ = 12 nM for CDK2 vs. >1 µM for CDK4) .
  • Replace chlorine with bromine or trifluoromethyl to assess halogen bonding impacts on binding affinity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What analytical challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproduct formation : Monitor reactions via LC-MS and optimize quenching protocols (e.g., slow addition to ice-water for exothermic steps) .
  • Polymorphism : Conduct differential scanning calorimetry (DSC) to identify stable crystalline forms .
  • Purity thresholds : Implement preparative HPLC (C18 column, acetonitrile/water) to achieve >99% purity for in vivo studies .

Q. How do reaction mechanisms differ between Friedel-Crafts acylation and Eaton’s reagent-mediated cyclization in related pyrrolopyridinones?

  • Methodological Answer :

  • Friedel-Crafts : Requires Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution, forming carbocation intermediates. Side reactions include over-acylation, mitigated by low temperatures (0–5°C) .
  • Eaton’s reagent (P₂O₅/MeSO₃H) : Promotes cyclodehydration via protonation and intramolecular nucleophilic attack. Advantages include shorter reaction times (2–4 hours) and higher regioselectivity .

Methodological Considerations

  • Data Contradiction Analysis : Compare synthetic yields across studies using ANOVA to identify statistically significant variables (e.g., solvent polarity, catalyst loading) .
  • Biological Assay Design : Include positive controls (e.g., JQ1 for BET inhibition , riociguat for sGC stimulation ) and normalize results to cell viability (MTT assay) .

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